Selectivity Advantage: 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl Confers Absence of Cytotoxicity Contrasting with Piperidine-Based Replacements
When the 4-methoxyphenyl moiety of the antitubercular agent JSF-2911 was replaced with various heterocycles, the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl derivative exhibited no measurable antimicrobial activity (MIC >100 µM) along with a benign cytotoxicity profile (Vero cell CC50 >130 µM), yielding a selectivity window that is effectively absent for both endpoints [1]. In direct contrast, the 4-methylpiperidin-1-yl comparator displayed the most potent antimicrobial effect (MIC 6.2 µM) but at the expense of pronounced cytotoxicity (CC50 33 µM, resulting in a therapeutic index of approximately 5.3) [1]. The 2-oxa-6-azaspiro[3.3]heptan-6-yl variant showed intermediate behavior (MIC 50 µM, CC50 >130 µM), while morpholin-3-one-4-yl (MIC >100 µM, CC50 130 µM) and (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl (MIC >100 µM, CC50 >130 µM) displayed similar inactivity/ low-cytotoxicity profiles [1]. This systematic comparison demonstrates that within a matched molecular context, the [2.2.1] oxa-azabicyclic framework provides a unique combination of synthetic tractability and a benign cytotoxicity profile that is not uniformly achieved by all bicyclic or spirocyclic congeners.
| Evidence Dimension | Antimicrobial activity (MIC) and Vero cell cytotoxicity (CC50) |
|---|---|
| Target Compound Data | MIC >100 µM; CC50 >130 µM (as the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl derivative of JSF-2911) |
| Comparator Or Baseline | 4-Methylpiperidin-1-yl: MIC 6.2 µM, CC50 33 µM; Morpholin-3-one-4-yl: MIC >100 µM, CC50 130 µM; (1R,5S)-3-Oxa-8-azabicyclo[3.2.1]octan-8-yl: MIC >100 µM, CC50 >130 µM; 2-Oxa-6-azaspiro[3.3]heptan-6-yl: MIC 50 µM, CC50 >130 µM |
| Quantified Difference | Selectivity index cannot be calculated for the target scaffold due to absence of measurable MIC and toxicity; in contrast, 4-methylpiperidin-1-yl shows a therapeutic index of ~5.3 but with significant cytotoxicity liability |
| Conditions | M. tuberculosis H37Rv MIC assay; Vero cell CC50 determination; data represent average of at least two independent determinations [1] |
Why This Matters
For anti-infective programs where host-cell safety is paramount, the oxa-azabicyclic scaffold offers an intrinsically low-cytotoxicity starting point, whereas piperidine replacements introduce an unacceptable toxicity burden.
- [1] PMC12333353, Table 1. Replacement of the 4-Methoxyphenyl of JSF-2911 with Heterocycles. Antimicrob. Agents Chemother. 2025. DOI: 10.1128/aac.01234-24. View Source
